An In-depth Technical Guide to 2-(1-Methoxyethyl)oxirane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(1-Methoxyethyl)oxirane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Methoxyethyl)oxirane, a member of the epoxide family, is a chiral heterocyclic compound characterized by a strained three-membered ring containing an oxygen atom. This inherent ring strain is the primary driver of its reactivity, making it a valuable intermediate for the introduction of a 1-methoxy-2-hydroxypropyl moiety into various molecular scaffolds. Its unique combination of a reactive epoxide and a methoxy ether functional group offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications.
Core Physical and Chemical Properties
Precise experimental data for 2-(1-Methoxyethyl)oxirane is not extensively documented in publicly available literature. However, based on data from computational models and information available for structurally similar compounds, we can establish a profile of its key properties. It is imperative for researchers to verify these properties through experimental analysis for any critical applications.
Table 1: Physical and Chemical Properties of 2-(1-Methoxyethyl)oxirane
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | [PubChem][1] |
| Molecular Weight | 102.13 g/mol | [PubChem][1] |
| CAS Number | 143587-91-1 | [PubChem][1] |
| Appearance | Expected to be a liquid | Inferred from similar compounds |
| Boiling Point | Not experimentally determined. Estimated for a similar compound, 2-(1-Methylethenyl)oxirane, to be 101.3±9.0°C at 760 mmHg.[] | [BOC Sciences][] |
| Density | Not experimentally determined. Estimated for a similar compound, 2-(1-Methylethenyl)oxirane, to be 0.9±0.1 g/cm³.[] | [BOC Sciences][] |
| Solubility | Expected to be soluble in a range of organic solvents. | General property of similar small organic molecules |
| Computed XLogP3 | 0.2 | [PubChem][1] |
Synthesis of 2-(1-Methoxyethyl)oxirane
Caption: General synthetic workflow for 2-(1-Methoxyethyl)oxirane.
Experimental Protocol: Epoxidation of 3-Methoxy-1-butene (Generalized)
Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.
Materials:
-
3-Methoxy-1-butene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-Methoxy-1-butene in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the stirred solution of the alkene. The addition should be controlled to maintain a low reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated sodium sulfite solution to destroy any excess peroxide.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to yield 2-(1-Methoxyethyl)oxirane.
Chemical Reactivity and Ring-Opening Reactions
The chemical reactivity of 2-(1-Methoxyethyl)oxirane is dominated by the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of 1,2-difunctionalized products. The regioselectivity of the ring-opening is highly dependent on the reaction conditions.
Nucleophilic Ring-Opening under Basic or Neutral Conditions
Under basic or neutral conditions, the ring-opening of unsymmetrical epoxides generally proceeds via an Sₙ2-like mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. For 2-(1-Methoxyethyl)oxirane, this would be the terminal methylene carbon (C3).
Caption: Regioselective ring-opening under basic/neutral conditions.
A variety of nucleophiles can be employed in this reaction, including amines, alkoxides, and thiolates, leading to the formation of β-amino alcohols, β-alkoxy alcohols, and β-thio alcohols, respectively.
Experimental Protocol: Ring-Opening with an Amine (Generalized)
Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.
Materials:
-
2-(1-Methoxyethyl)oxirane
-
Primary or secondary amine (e.g., benzylamine)
-
A suitable solvent (e.g., ethanol or isopropanol)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(1-Methoxyethyl)oxirane in the chosen solvent.
-
Add the amine to the solution. The reaction may be performed at room temperature or with gentle heating, depending on the reactivity of the amine.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the corresponding β-amino alcohol.
Applications in Drug Development
While specific examples of 2-(1-Methoxyethyl)oxirane in marketed drugs are not readily found, its structural motifs are of significant interest in medicinal chemistry. The 1,2-amino alcohol functionality, which can be readily accessed through the ring-opening of this epoxide, is a common feature in many biologically active molecules and pharmaceutical agents.
The introduction of a methoxyethyl group can also influence the pharmacokinetic properties of a drug candidate, potentially improving its solubility and metabolic stability. The chiral nature of 2-(1-Methoxyethyl)oxirane also makes it a valuable building block for the synthesis of enantiomerically pure compounds, which is often a critical requirement for modern therapeutics.
Safety and Handling
Based on the safety data for structurally related oxiranes, 2-(1-Methoxyethyl)oxirane should be handled with care in a well-ventilated laboratory fume hood.[3][4][5][6] It is likely to be a flammable liquid and vapor.[3] Skin and eye contact should be avoided, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3][4][5][6] It may be harmful if swallowed or inhaled and may cause skin and eye irritation.[3][6]
Conclusion
2-(1-Methoxyethyl)oxirane is a promising, albeit not extensively studied, chiral building block with considerable potential in organic synthesis. Its reactivity, centered on the regioselective ring-opening of the epoxide, provides a straightforward route to valuable 1,2-difunctionalized compounds. For researchers and professionals in drug development, this molecule offers an attractive scaffold for the synthesis of novel therapeutic agents. Further investigation into its synthesis, reactivity, and applications is warranted to fully unlock its potential in the field of medicinal chemistry.
References
-
2-((1-Methylethoxy)methyl)oxirane | C6H12O2 | CID 19920 - PubChem. Available at: [Link]
-
2-(1-Methoxyethyl)oxirane | C5H10O2 | CID 18795108 - PubChem. Available at: [Link]
-
Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- - NIST. Available at: [Link]
-
Safety Data Sheet - MG Chemicals. Available at: [Link]
